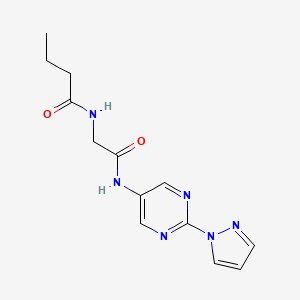
N-(2-((2-(1H-pyrazol-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazole is a heterocyclic compound characterized by a five-membered ring with three carbon atoms and two nitrogen atoms . Pyrimidine is a similar heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3 in the ring . Both of these structures are found in many biologically active compounds and are used in the development of various drugs .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the reactivity of the pyrazole and pyrimidine rings, as well as the amide linkage. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, while the pyrimidine ring might react at the carbon between the two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrazole and pyrimidine rings, as well as the amide linkage. For example, it would likely be soluble in polar solvents due to the presence of the nitrogen atoms and the amide linkage .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
N-(2-((2-(1H-pyrazol-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide and its derivatives are pivotal in synthesizing heterocyclic compounds, notably through microwave-assisted cyclocondensation. These compounds have been synthesized for exploring their insecticidal and antimicrobial potentials. The structural determination and biological activity evaluation have showcased their significance in developing new antimicrobial agents. Such synthetic pathways emphasize the compound's role in generating novel heterocyclic systems with potential bioactive properties (Deohate & Palaspagar, 2020).
Antimicrobial and Antifungal Activities
The antimicrobial evaluation of synthesized heterocycles incorporating N-(2-((2-(1H-pyrazol-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide has revealed moderate activity. This evaluation is critical in the pharmaceutical industry for developing new drugs with antimicrobial properties. The study highlights the compound's utility in generating derivatives with potential as antimicrobial agents (Farag, Kheder, & Mabkhot, 2009).
Anticancer Properties
Further research into pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, which shares a structural motif with N-(2-((2-(1H-pyrazol-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide, has demonstrated significant A1 adenosine receptor affinity. This affinity suggests potential therapeutic applications in cancer treatment, highlighting the compound's role in developing anticancer agents (Harden, Quinn, & Scammells, 1991).
Structure-Activity Relationship Studies
The synthesis and structural analysis of pyrazole derivatives linked to a pyrimidine ring, including compounds similar to N-(2-((2-(1H-pyrazol-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide, have facilitated understanding of the structure-activity relationships. These studies have provided insights into optimizing the biological activities of such compounds, especially against breast cancer and microbial infections. Theoretical calculations alongside experimental data have confirmed the origin of biological activity, emphasizing the compound's utility in medicinal chemistry research (Titi et al., 2020).
Mecanismo De Acción
Target of action
The targets of pyrazole and pyrimidine derivatives can vary widely depending on the specific compound and its structure. They can interact with a variety of enzymes, receptors, and other proteins in the body .
Mode of action
The mode of action of these compounds can also vary. Some might inhibit the function of their target, while others might enhance it. The specific interactions between the compound and its target can lead to changes in cellular processes .
Biochemical pathways
Pyrazole and pyrimidine derivatives can affect a variety of biochemical pathways. The specific pathways affected would depend on the compound’s target and mode of action .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely. Factors such as the compound’s structure, formulation, and route of administration can all affect its bioavailability .
Result of action
The molecular and cellular effects of these compounds can include changes in enzyme activity, alterations in signal transduction, and effects on gene expression, among others .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of these compounds .
Propiedades
IUPAC Name |
N-[2-oxo-2-[(2-pyrazol-1-ylpyrimidin-5-yl)amino]ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O2/c1-2-4-11(20)14-9-12(21)18-10-7-15-13(16-8-10)19-6-3-5-17-19/h3,5-8H,2,4,9H2,1H3,(H,14,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTUGLCXMMVTCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC(=O)NC1=CN=C(N=C1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

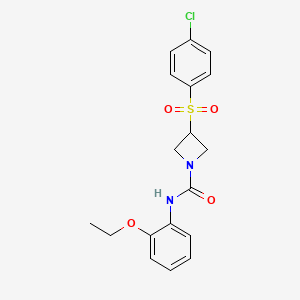
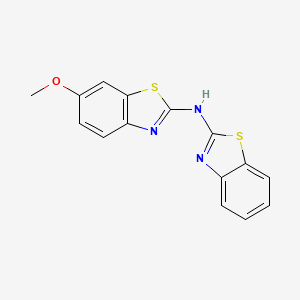
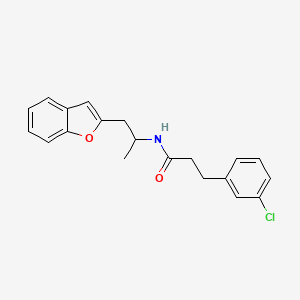
![N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)urea](/img/structure/B2965038.png)
![2-[4-(4-Methoxyphenyl)pyrimidin-2-yl]sulfanyl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone](/img/structure/B2965040.png)
![2-[2-Methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2965041.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2965043.png)
![2-[cycloheptyl(methyl)amino]-N-methylacetamide](/img/structure/B2965045.png)
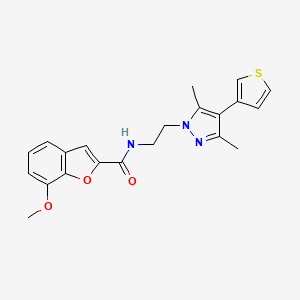
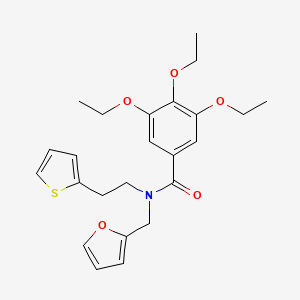
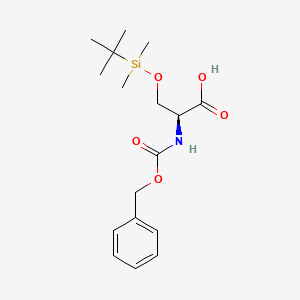
![2,5-dichloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2965051.png)
![N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2965052.png)
![4-fluoro-N-[3-[(4-fluorobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2965053.png)